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Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283

For researchers, scientists, and drug development professionals leveraging the super-
resolution microscopy technique STORM (Stochastic Optical Reconstruction Microscopy) with
the popular fluorophore ATTO 647, selecting the optimal imaging buffer is paramount for
achieving high-quality results. The imaging buffer's composition directly influences the
photoswitching characteristics of the fluorophore, affecting key parameters like photon output,
on/off duty cycle, and localization precision. This technical support center provides a
comprehensive guide to understanding, choosing, and troubleshooting imaging buffers for
ATTO 647 STORM.

Frequently Asked Questions (FAQSs)

What is the role of an imaging buffer in STORM?

In STORM, the imaging buffer's primary role is to create a chemical environment that facilitates
the reversible photoswitching of fluorophores between a fluorescent "on" state and a dark "off"
state. This is typically achieved by removing molecular oxygen and adding a reducing agent.

The controlled, stochastic activation of a sparse subset of fluorophores at any given time allows
for their precise localization, ultimately leading to the reconstruction of a super-resolved image.

What are the key components of a STORM imaging buffer for ATTO 6477

A typical STORM imaging buffer for cyanine dyes like ATTO 647 consists of:
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e An oxygen scavenging system: Commonly, a GLOX system composed of glucose oxidase
and catalase is used to enzymatically remove dissolved oxygen from the buffer.[1][2][3]
Oxygen can quench the triplet state of the fluorophore, preventing it from entering the
desired long-lived dark state.

e Areducing agent (thiol): Thiols like 3-mercaptoethanol (BME) or cysteamine (MEA) are
crucial for inducing the photoswitching of cyanine dyes.[1][3][4] They help to push the
fluorophore into a stable dark state. The choice and concentration of the thiol can
significantly impact the blinking kinetics.[5][6]

» A buffering agent: A biological buffer such as Tris-HCI is used to maintain a stable pH, which
is important for both the enzymatic activity of the oxygen scavenging system and the
photoswitching of the dye.[1][2]

Which reducing agent should | choose for ATTO 647: MEA or BME?

While both MEA and BME can be used, BME is often recommended for Alexa Fluor 647, a
structurally similar dye to ATTO 647.[1][3][4] However, the optimal choice can be application-
specific. For multicolor STORM where ATTO 647 is paired with other dyes like ATTO 488 or
Alexa Fluor 568, an MEA-containing buffer might be preferable.[1][3] It is advisable to test both
thiols to determine the best performance for your specific experimental setup and antibody-dye
combination.

Can | use a commercial mounting medium for ATTO 647 STORM?

Some commercial mounting media, like Vectashield, have been shown to induce blinking in
Alexa Fluor 647 and can be a simpler alternative to preparing complex buffers.[7] However, the
performance may not be as optimal or tunable as with freshly prepared STORM buffers. For
critical applications requiring the highest resolution, a freshly prepared and optimized buffer is
generally recommended.

Data Presentation: Comparison of Common STORM
Buffers

The performance of different imaging buffers can be quantitatively assessed by parameters
such as the number of photons detected per switching event and the on/off duty cycle. While
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specific data for ATTO 647 is less abundant in comparative studies, data from the closely
related Alexa Fluor 647 provides valuable insights.
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Experimental Protocols
Preparation of GLOX-based STORM Imaging Buffer

This protocol describes the preparation of a standard GLOX-based imaging buffer with either
BME or MEA.

Materials:

e Tris-HCI (1 M, pH 8.0)

NaCl (5 M)

Glucose

Glucose Oxidase (from Aspergillus niger)

Catalase (from bovine liver)

B-mercaptoethanol (BME) or Cysteamine (MEA)

Nuclease-free water

Stock Solutions:

o Buffer A (10 mM Tris, 50 mM NaCl): 1 mL of 1 M Tris-HCI, 100 pyL of 5 M NacCl, in 98.9 mL of
water.

o Buffer B (50 mM Tris, 10 mM NacCl, 10% w/v Glucose): 5 mL of 1 M Tris-HCI, 20 uL of 5 M
NaCl, 1 g of Glucose, in 94.98 mL of water.[2]

e GLOX Solution (100x): 14 mg Glucose Oxidase, 50 pL Catalase (17 mg/mL) in 200 pL Buffer
A. Store at 4°C for up to one week.[1]

e MEA Solution (1 M): 77 mg MEA in 1 mL of 0.25 N HCI. Adjust pH to 7.5-8.5. Store at 4°C for
1-2 weeks or at -20°C for longer storage.[1]

Final Imaging Buffer Preparation (for 1 mL):
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e Method A (with MEA): To 890 pL of Buffer B, add 10 pL of GLOX solution and 100 pL of 1 M
MEA.[2]

e Method B (with BME): To 980 pL of Buffer B, add 10 pL of GLOX solution and 10 pL of 14.3
M BME (final concentration ~143 mM, though often used at lower concentrations of 10-14
mM).[2][4]

Note: Always prepare the final imaging buffer fresh on the day of the experiment and keep it on
ice.

Troubleshooting Guide
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Issue

Possible Cause

Suggested Solution

No or very little blinking

Ineffective oxygen scavenging:
The GLOX system may be

inactive or inefficient.

Prepare fresh GLOX solution.
Ensure the glucose oxidase
and catalase are stored

correctly and are not expired.

Incorrect thiol concentration:
The concentration of BME or

MEA may be too low.

Optimize the thiol
concentration. Start with the
recommended concentration
and perform a titration to find
the optimal range for your

setup.

pH of the buffer is incorrect:
The pH can affect both the
enzyme activity and the dye's

photoswitching.

Check and adjust the pH of
your buffer stocks. The optimal

pH is typically around 7.5-8.0.
[8]

Rapid and irreversible

photobleaching

High laser power: Excessive
laser intensity can lead to
permanent photobleaching
rather than reversible

switching.

Reduce the laser power to the
minimum required for single-

molecule detection.

Oxygen contamination: Air can
diffuse into the sample,

guenching the dark state.

Ensure your sample is well-
sealed. Use a sealed imaging
chamber or add a layer of

mineral oil on top of the buffer.

High background fluorescence

Unbound fluorophores:
Residual unbound antibodies

or dyes in the sample.

Perform thorough washing
steps after antibody labeling to
remove any unbound

fluorophores.

Autofluorescence: The cells or
substrate may have intrinsic

fluorescence.

Use a spectrally appropriate
mounting medium or substrate

with low autofluorescence.

Low localization density

Poor labeling efficiency:

Insufficient labeling of the

Optimize your

immunofluorescence protocol,
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Buffer Component Preparation

Prepare Buffer A Prepare GLOX Solution
(Tris, NaCl) (Glucose Oxidase, Catalase)

Final Imaging Buffer Assembly STORM Imaging
\

Prepare Buffer B g’ Combine Buffer B, Add Imaging Buffer Acquire Data
(Tris, NaCl, Glucose) GLOX, and Thiol to Sample q
Prepare Thiol Solution
(MEA or BME)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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